molecular formula C26H29FN6OS B2649263 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone CAS No. 1031955-07-3

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone

Cat. No.: B2649263
CAS No.: 1031955-07-3
M. Wt: 492.62
InChI Key: JPOOHYLYHDTQAK-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a complex organic compound that features multiple functional groups, including piperazine and pyrazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution reactions.

    Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Thioether linkage formation: This step involves the reaction of thiols with alkyl halides or other suitable electrophiles.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperazin-1-yl)-2-(pyrazin-2-ylthio)ethanone
  • 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(pyrazin-2-ylthio)ethanone

Uniqueness

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is unique due to the presence of both fluorophenyl and phenylpiperazine groups, which might confer distinct biological activities compared to its analogs.

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including piperazine rings and a thioether linkage. The presence of the fluorophenyl and phenylpiperazine moieties suggests potential interactions with various biological targets.

1. Tyrosinase Inhibition

Recent studies have highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme critical in melanin biosynthesis. A related compound, 4-(4-fluorobenzyl)piperazin-1-yl derivatives demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with an IC50 value of 0.18 μM , indicating a competitive inhibition mechanism without cytotoxicity towards B16F10 melanoma cells .

2. Nucleoside Transporter Inhibition

Another area of interest is the compound's effect on equilibrative nucleoside transporters (ENTs). Research indicates that piperazine derivatives can selectively inhibit ENT1 and ENT2, which are vital for nucleotide transport and regulation. For instance, modifications in the piperazine structure were shown to enhance selectivity towards ENT2, making it a promising candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of similar piperazine compounds indicates that modifications to the aromatic rings significantly affect biological activity. The introduction of halogen substituents, particularly fluorine, has been linked to increased potency against tyrosinase and nucleoside transporters. This highlights the importance of electronic and steric factors in the design of effective inhibitors .

Case Study 1: Tyrosinase Inhibition

In a study focused on the design of tyrosinase inhibitors, compounds derived from the piperazine scaffold were evaluated for their antimelanogenic effects. The lead compound exhibited a high degree of selectivity and potency, suggesting that structural modifications can lead to enhanced therapeutic profiles against skin pigmentation disorders .

Case Study 2: Cancer Cell Viability

Another investigation assessed the cytotoxic effects of novel thiouracil amide compounds synthesized from piperazine derivatives on human breast cancer cell lines. These compounds showed moderate to significant efficacy with an IC50 value around 18 μM , indicating potential applications in oncology as PARP inhibitors .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6OS/c27-21-6-8-23(9-7-21)31-12-16-32(17-13-31)24(34)20-35-26-25(28-10-11-29-26)33-18-14-30(15-19-33)22-4-2-1-3-5-22/h1-11H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOHYLYHDTQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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